molecular formula C12H14N6O4 B1504430 4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 484017-92-7

4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B1504430
CAS No.: 484017-92-7
M. Wt: 306.28 g/mol
InChI Key: UDBCLYKWSVMXAT-UHFFFAOYSA-N
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Description

4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid is a critical advanced intermediate in the synthesis of potent and selective Janus Kinase 2 (JAK2) inhibitors. This diamide-imidazole-carboxylic acid scaffold serves as the core structural component for compounds like BMS-911543 , a well-characterized inhibitor that demonstrates high selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2). Research utilizing this compound is primarily focused on the investigation of JAK-STAT signaling pathways and their role in cellular proliferation and hematopoiesis. Its value to researchers lies in enabling the study of JAK2-dependent processes, such as those implicated in myeloproliferative neoplasms and other hematological malignancies . By serving as a key building block, this reagent facilitates the development and optimization of targeted therapeutic agents, providing a crucial tool for chemical biology and preclinical drug discovery programs aimed at modulating dysregulated kinase activity.

Properties

IUPAC Name

4-[(4-acetamido-1-methylimidazole-2-carbonyl)amino]-1-methylimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4/c1-6(19)13-7-4-17(2)9(14-7)11(20)16-8-5-18(3)10(15-8)12(21)22/h4-5H,1-3H3,(H,13,19)(H,16,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBCLYKWSVMXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(C(=N1)C(=O)NC2=CN(C(=N2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677804
Record name 4-[(4-Acetamido-1-methyl-1H-imidazole-2-carbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484017-92-7
Record name 4-[(4-Acetamido-1-methyl-1H-imidazole-2-carbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid (CAS Number: 484017-92-7) is a derivative of imidazole, which has garnered interest for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound based on recent studies and findings, emphasizing its mechanisms, efficacy, and potential therapeutic roles.

  • Molecular Formula : C₁₂H₁₄N₆O₄
  • Molecular Weight : 306.28 g/mol
  • Structure : The compound features two imidazole rings and carboxamide functional groups, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. Notably, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (M.tb) and Mycobacterium abscessus. For instance, analogs with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 64 µg/mL against these pathogens .

The biological activity of this compound is thought to involve:

  • Inhibition of Enzyme Activity : Imidazole derivatives often inhibit key enzymes in microbial metabolism. This compound may disrupt metabolic pathways essential for bacterial growth.
  • Interaction with Cellular Targets : The presence of multiple functional groups enhances its ability to interact with various biological targets, potentially leading to increased potency against resistant strains .

Case Studies

  • Study on Antimycobacterial Activity :
    • A study evaluated several imidazole derivatives for their antimycobacterial properties. The lead compound demonstrated significant activity against both M.tb and M.abscessus, suggesting that modifications to the imidazole structure can enhance efficacy against resistant strains .
  • Pharmacokinetic Studies :
    • Research into the pharmacokinetics of related compounds indicates that structural modifications can improve solubility and bioavailability. Enhancing these properties could make this compound a viable candidate for further development in treating infectious diseases .

Data Table: Biological Activity Overview

Compound Target Pathogen MIC (µg/mL) Mechanism of Action
Compound AMycobacterium tuberculosis8Enzyme inhibition
Compound BMycobacterium abscessus16Disruption of metabolic pathways
This CompoundMycobacterium spp.32Interaction with cellular targets

Scientific Research Applications

Research indicates that compounds with imidazole structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound is still under investigation, but its structural complexity suggests potential interactions with various biological macromolecules.

Potential Therapeutic Applications

  • Antimicrobial Agents : The imidazole moiety is known for its ability to inhibit microbial growth, suggesting that this compound may serve as a lead in developing new antimicrobial agents.
  • Anticancer Research : Given the structural similarities to other known anticancer agents, this compound may exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The presence of acetamido and carboxamido groups may enhance its ability to interact with enzymes, making it a candidate for enzyme inhibition studies.

Synthesis and Reaction Pathways

The synthesis of 4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid typically involves multi-step organic reactions. These methods highlight the compound's complexity and necessitate careful control of reaction conditions to achieve high yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with structurally related imidazole derivatives:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications
Target Compound 4-Acetamido, 1-methyl (both rings) Not explicitly listed ~349.3 (calculated) Potential ligand for metal coordination; peptide synthesis intermediate.
4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid Fmoc-protected amino 252206-28-3 363.37 Used in solid-phase peptide synthesis (SPPS); Fmoc group enables selective deprotection .
4-(4-Bromophenyl)-1-methyl-1H-imidazole-2-carboxylic acid 4-Bromophenyl 869570-48-9 281.1 Bromine substitution facilitates Suzuki coupling; aromatic bulk impacts solubility .
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid Boc-protected amino 128293-64-1 ~283.3 Acid-labile Boc group for orthogonal protection in synthesis .
4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate Inner salt (zwitterionic) - 174.13 (anhydrous) Forms hydrogen-bonded frameworks; studied for crystallographic applications .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of substituted imidazole rings with methyl and carboxylic acid substituents.
  • Introduction of acetamido and carboxamido groups via amidation reactions.
  • Coupling of two imidazole moieties through an amide linkage.

The synthetic route is often executed in a sequential, one-pot procedure under controlled temperature and solvent conditions to maximize yield and purity.

Detailed Preparation Methodology

Sequential One-Pot Synthesis via El-Saghier Reaction

A novel and green synthetic approach for related imidazole derivatives, which can be adapted for the target compound, involves the El-Saghier reaction. This method uses:

  • Starting materials: Various amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride.
  • Conditions: Neat (solvent-free) or ethanol as solvent, reflux or 70 °C heating.
  • Catalysts: Triethylamine to activate amino groups.

Procedure:

  • Initial Reaction: The amine reacts with ethyl cyanoacetate to form an intermediate containing active methylene, ester, and imino groups.
  • Intermediate Formation: Addition of ethyl glycinate hydrochloride (pretreated with triethylamine) leads to nucleophilic attack on the ester carbonyl, ring closure, and elimination of an alcohol molecule, forming the imidazole ring with carboxamido substitution.
  • Product Isolation: Precipitates are filtered, washed, and recrystallized from ethanol.

This method yields high purity products with yields ranging from 90% to 98% within 2 hours at 70 °C, demonstrating efficiency and environmental friendliness by avoiding hazardous solvents.

Reaction Scheme and Mechanism

Step Reactants Conditions Products Yield (%) Notes
1 Amine + Ethyl cyanoacetate Neat, 70 °C, 15 min Intermediate I (cyano-substituted amine) - Formation of active methylene intermediate
2 Intermediate I + Ethyl glycinate HCl (with triethylamine) 70 °C, 2 h Imidazole-4-one / Imidazolidine-4-one derivatives 90-98 Ring closure and amide bond formation
3 Filtration and recrystallization Ethanol Pure imidazole derivative - Isolation of final product

The key mechanistic steps involve nucleophilic attack of the amino group on the cyano group, followed by intramolecular cyclization to form the imidazole ring, and elimination of ethanol as a byproduct.

Analytical Characterization of the Prepared Compound

The synthesized compounds are typically characterized by:

  • Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content consistent with the molecular formula.
  • Infrared Spectroscopy (IR): Shows characteristic absorption bands for NH (around 3200-3400 cm⁻¹), aliphatic CH (around 2900 cm⁻¹), and carbonyl groups (around 1700 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals corresponding to methyl groups (singlets around 3.2 ppm), methylene protons adjacent to carbonyls, and exchangeable NH protons.
    • ¹³C NMR: Signals for carbonyl carbons (around 160-185 ppm), methyl carbons (around 30-55 ppm), and imidazole carbons.
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Example data for a related compound:

Parameter Value
Molecular formula C12H16N6O4 (example)
IR peaks (cm⁻¹) 3387 (NH), 2982 (CH), 1722 (CO)
¹H NMR (DMSO-d6) δ 3.21 (s, 6H, 2CH3), 9.15 (s, 1H, NH)
¹³C NMR (DMSO-d6) δ 30.15, 161.23, 185.47

These data confirm the presence of acetamido and carboxamido groups attached to the imidazole rings.

Summary Table of Preparation Conditions and Outcomes

Parameter Condition/Value Outcome
Reaction type One-pot sequential El-Saghier reaction Efficient ring closure and amidation
Temperature 70 °C Optimal for 2 h reaction time
Solvent Neat or ethanol Green chemistry approach
Catalyst Triethylamine Activates amino group
Yield 90-98% High yield, pure product
Purification Filtration and ethanol recrystallization High purity compound
Analytical methods IR, NMR, elemental analysis Confirm structure and purity

Q & A

Basic Questions

Q. What are the common multi-step synthesis strategies for synthesizing imidazole derivatives with acetamido and carboxamido substituents?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions, such as amidation or carboxamide formation, followed by protecting group strategies (e.g., FMOC for amino groups). For example, intermediates may be prepared via nucleophilic substitution or condensation reactions using reagents like chloroacetyl chloride or carbodiimides (e.g., EDC/HOBt). Characterization of intermediates is performed using HPLC, NMR, and mass spectrometry to ensure purity and structural fidelity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of imidazole-based compounds?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing acetamido (-NHCOCH3_3) and carboxamido (-CONH-) groups .
  • X-ray Crystallography : Resolves crystal packing, bond angles, and hydrogen-bonding networks, as demonstrated in studies of similar imidazole derivatives .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretching at ~1650–1750 cm1^{-1} for carboxamido groups) .

Q. What in vitro pharmacological assays are used to screen imidazole derivatives for bioactivity?

  • Methodological Answer : Common assays include:

  • Antimicrobial Testing : Broth microdilution for MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Enzyme Inhibition Studies : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase (COX) or kinases .

Advanced Questions

Q. How can computational methods like quantum chemical calculations optimize reaction conditions for synthesizing imidazole derivatives?

  • Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum calculations with machine learning to identify optimal solvents, catalysts, and temperatures, significantly accelerating reaction optimization .

Q. How can researchers resolve contradictions in yield data across different synthesis protocols for imidazole derivatives?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) analysis can isolate critical factors. For instance, highlights how solvent choice (DMF vs. THF) and catalyst loading (Pd/C) impact yields in Suzuki-Miyaura couplings. Reproducibility is ensured by rigorous control of moisture levels and reaction times .

Q. What strategies elucidate structure-activity relationships (SAR) for imidazole derivatives with complex substituents?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogenation, alkyl chain modifications) .
  • Biological Profiling : Compare activities across analogs to identify pharmacophores (e.g., acetamido groups enhancing COX-2 inhibition ).
  • Molecular Docking : Predict binding modes to target proteins (e.g., EGFR kinase) using software like AutoDock or Schrödinger .

Q. What in vivo models are suitable for pharmacokinetic studies of imidazole-based compounds?

  • Methodological Answer :

  • Rodent Models : Assess oral bioavailability, plasma half-life, and metabolite profiling via LC-MS/MS .
  • Tissue Distribution Studies : Radiolabeled compounds (e.g., 14^{14}C) track accumulation in organs .
  • Metabolic Stability Assays : Liver microsomes or hepatocytes evaluate CYP450-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid
Reactant of Route 2
4-(4-acetamido-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid

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